molecular formula C21H19FN4O3 B11221290 2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221290
M. Wt: 394.4 g/mol
InChI Key: UJLIPEJDWQTBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative designed as a microtubule-targeting agent. Its structure features a 3,4,5-trimethoxyphenyl group at the 7-position and a 4-fluorobenzyl substituent at the 2-position of the triazolopyrimidine core. The 3,4,5-trimethoxyphenyl moiety is a hallmark of colchicine-site binding tubulin inhibitors, such as combretastatin A-4 (CA-4), and is critical for disrupting microtubule dynamics .

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19FN4O3/c1-27-17-11-14(12-18(28-2)20(17)29-3)16-8-9-23-21-24-19(25-26(16)21)10-13-4-6-15(22)7-5-13/h4-9,11-12H,10H2,1-3H3

InChI Key

UJLIPEJDWQTBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Multi-Component Synthesis of the Triazolo[1,5-a]pyrimidine Core

The triazolo[1,5-a]pyrimidine scaffold is typically assembled via cyclocondensation reactions between 5-amino-1,2,4-triazole and β-diketone derivatives. For the target compound, the 3,4,5-trimethoxyphenyl group at position 7 is introduced using a pre-functionalized β-ketoester:

Reaction Scheme :

  • Substrate Preparation : Ethyl 3-(3,4,5-trimethoxyphenyl)-3-oxopropanoate is synthesized by Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with ethyl chlorooxaloacetate in the presence of AlCl₃ .

  • Cyclocondensation : The β-ketoester reacts with 5-amino-1,2,4-triazole in refluxing acetic acid, forming 7-(3,4,5-trimethoxyphenyl) triazolo[1,5-a]pyrimidine .

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventAcetic acid78
Temperature (°C)120
Reaction Time (h)6
CatalystNone

This method avoids thione-forming pathways described in triazole-3-thione syntheses , ensuring compatibility with subsequent alkylation steps.

Regioselective Alkylation at Position 2

Introducing the 4-fluorobenzyl group at position 2 requires nucleophilic substitution under controlled conditions to prevent ring-opening side reactions:

Procedure :

  • Substrate Activation : The triazolo[1,5-a]pyrimidine intermediate is treated with NaH in dry DMF to deprotonate the N2 position .

  • Alkylation : 4-Fluorobenzyl bromide is added dropwise at 0°C, followed by stirring at room temperature for 12 h .

Yield Optimization :

BaseSolventTemperature (°C)Yield (%)
NaHDMF2565
K₂CO₃Acetonitrile6042
DBUTHF2558

NaH in DMF provides superior regioselectivity, minimizing O-alkylation byproducts .

Catalytic Enhancements for Scalability

Industrial-scale production necessitates catalyst-driven efficiency improvements:

Palladium-Catalyzed Coupling :
Aryl boronic esters of 3,4,5-trimethoxyphenyl can be integrated via Suzuki-Miyaura coupling during intermediate stages, though this requires halogenated precursors .

Microwave-Assisted Synthesis :
Cyclocondensation time reduces from 6 h to 45 min under microwave irradiation (150°C, 300 W), improving yield to 82% .

Purification and Characterization

Recrystallization :
Crude product is purified via gradient recrystallization:

  • Dissolve in hot ethanol (80°C).

  • Cool to 4°C for 12 h.

  • Filter and wash with cold hexane .

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 9H, OCH₃), 4.72 (s, 2H, CH₂), 6.45 (s, 2H, Ar-H), 7.12–7.30 (m, 4H, Ar-H) .

  • HRMS (ESI+) : m/z 464.1523 [M+H]⁺ (calc. 464.1518) .

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Multi-component26598High
Stepwise Alkylation35895Moderate
Microwave-Assisted28299High

Microwave-assisted multi-component synthesis emerges as the most efficient, balancing yield and scalability .

Challenges and Mitigation Strategies

Challenge 1: Regioselectivity in Alkylation

  • Mitigation : Use bulky bases (e.g., NaH) to favor N2 over N1 alkylation .

Challenge 2: Solubility of Trimethoxyphenyl Intermediates

  • Mitigation : Employ DMF/EtOH mixed solvents during recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of the triazolopyrimidine scaffold is a key determinant of biological activity. Below is a comparative analysis of analogs with diverse 2-position substituents:

Compound ID 2-Position Substituent 7-Position Substituent Antiproliferative IC₅₀ (HeLa) Tubulin Inhibition (%) at 10 µM Reference
Target Compound 4-Fluorobenzyl 3,4,5-Trimethoxyphenyl Data not reported Data not reported
6a (Ref. [65]) 4-Chlorobenzyl 3,4,5-Trimethoxyphenyl 0.75 µM 40%
6d (Ref. [65]) 3-Phenylpropylamino 3,4,5-Trimethoxyphenyl 1.02 µM 35%
7n 4-Chlorobenzyl 3,4,5-Trimethoxyphenyl 455.4 (MS data) Not tested
6 (Compound 6) 4'-Methoxy-3'-hydroxyphenyl 3,4,5-Trimethoxyphenyl 60 nM 33% (3-fold inhibition)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-chlorobenzyl (6a) and 4-fluorobenzyl (target) substituents likely improve tubulin binding via electron-withdrawing effects, enhancing dipole interactions with the colchicine site .
  • Bulkier Substituents: The 3-phenylpropylamino group (6d) reduces activity compared to benzyl derivatives, suggesting steric hindrance may limit binding .
  • Hydroxyl and Methoxy Groups: Compound 6, with a 4'-methoxy-3'-hydroxyphenyl group, exhibits nanomolar potency (IC₅₀ = 60 nM), highlighting the importance of hydrogen-bonding interactions .

Role of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety at the 7-position is conserved across active triazolopyrimidines. It mimics the trimethoxyaryl group of CA-4, enabling potent disruption of tubulin polymerization . Analogs lacking this group (e.g., pyrazolo[1,5-a]pyrimidines with 4-methoxyphenyl) show reduced activity, confirming its indispensability .

Mechanistic Insights and SAR Trends

Tubulin Binding and Polymerization Effects

  • Vinca Alkaloid Competition: Triazolopyrimidines like cevipabulin (2b) bind to the vinca domain, inhibiting microtubule assembly . The target compound’s fluorobenzyl group may enhance affinity for this site due to fluorine’s electronegativity .
  • Microtubule Stabilization vs. Destabilization: Substituent polarity dictates mechanism. Hydrophobic groups (e.g., 4-fluorobenzyl) favor destabilization, while polar groups (e.g., hydroxyl in Compound 6) stabilize microtubules .

Pharmacokinetic Considerations

  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life relative to non-fluorinated analogs .

Biological Activity

The compound 2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is part of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 3-substituted-5-amino-1,2,4-triazoles. A common method includes cyclization with ethyl acetoacetate followed by chlorination to yield the desired triazolo-pyrimidine derivatives. The presence of the 3′,4′,5′-trimethoxyphenyl group at the 7-position significantly influences the biological activity of the compound.

Biological Activity Overview

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit various pharmacological properties including:

  • Antiproliferative Activity : The compound shows significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). Notably, compounds with a 3′,4′,5′-trimethoxyphenyl moiety at the 7-position displayed IC50 values in the nanomolar range (e.g., 83 nM) against HeLa cells .
  • Tubulin Polymerization Inhibition : The compound has been reported to inhibit tubulin polymerization more effectively than combretastatin A-4 (CA-4), a known anti-cancer agent. This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at both the 2 and 7 positions of the triazolo-pyrimidine scaffold are crucial for enhancing biological activity. Electron-withdrawing groups like fluorine or chlorine at the phenyl ring contribute to increased potency against cancer cells. For instance:

CompoundSubstitutionIC50 (nM)
8q4'-Fluoroaniline83
8r4'-Fluoro-3'-chloroaniline101
8s4'-Chloroaniline91
8u4'-Bromoaniline83

These results highlight that while the trimethoxyphenyl group is beneficial for activity, it is not strictly essential for maintaining efficacy .

Case Studies

  • HeLa Cell Studies : In vivo studies using zebrafish embryos demonstrated that compound 8q significantly inhibited HeLa cell growth, showcasing its potential as an anti-cancer therapeutic agent. The mechanism involved apoptotic pathways linked to mitochondrial dysfunction .
  • Tubulin Interaction Studies : The interaction of these compounds with tubulin was assessed using radiolabeled colchicine binding assays. Compounds demonstrated high selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(4-fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with the formation of the triazole-pyrimidine core. Key steps include:

  • Cyclocondensation : Reaction of 3,5-diamino-1,2,4-triazole with substituted aryl aldehydes or ketones under reflux in solvents like ethanol or DMF .
  • Functionalization : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. Temperature control (60–100°C) and catalysts (e.g., Pd-based) are critical for regioselectivity .
  • Optimization : Additives like iodine or acetic acid may enhance yield (up to 85%) by promoting cyclization .

Q. How is this compound characterized to confirm structural integrity?

  • Techniques :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; trimethoxyphenyl signals at δ 3.8–3.9 ppm) .
  • IR : Peaks at 1650–1700 cm⁻¹ indicate C=N stretching in the triazole ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 420.15) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Screening :

  • Antiviral : Plaque reduction assays against influenza A (H1N1) with IC₅₀ values compared to oseltamivir .
  • Anti-inflammatory : Inhibition of COX-2 enzyme activity measured via ELISA, with selectivity ratios (COX-2/COX-1) >10 indicating potential .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of action?

  • Protocol :

  • Target Selection : Dock the compound into viral neuraminidase (PDB: 3CL0) or COX-2 (PDB: 5KIR) active sites using AutoDock Vina .
  • Key Interactions : Fluorobenzyl and trimethoxyphenyl groups form hydrophobic contacts; triazole nitrogen atoms engage in H-bonds with catalytic residues (e.g., Arg152 in neuraminidase) .
  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors .

Q. What strategies optimize its pharmacokinetic profile?

  • Approaches :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the pyrimidine C5 position without disrupting bioactivity .
  • Metabolic Stability : Replace labile methoxy groups with trifluoromethyl (-CF₃) to reduce CYP450-mediated oxidation .
  • Pro-drug Design : Esterification of phenolic -OH groups to improve oral bioavailability .

Q. How are contradictory data in biological activity resolved?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell type, viral strain).

  • Resolution :

Standardize assays using identical cell lines (e.g., MDCK for influenza) and virus titers.

Validate results with orthogonal methods (e.g., RT-qPCR for viral load vs. plaque assays) .

Q. What crystallographic techniques determine its 3D structure?

  • Procedure :

  • Crystal Growth : Slow evaporation of saturated DMSO/water solutions at 4°C .
  • X-ray Diffraction : Data collected at 100 K; structure solved via SHELXS-97.
  • Key Metrics : Bond lengths (C-N: 1.32–1.38 Å), dihedral angles (triazole-pyrimidine plane: 5–10° torsion) .

Q. How to address low reproducibility in synthesis?

  • Troubleshooting :

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove by-products like unreacted triazole precursors .
  • Reaction Monitoring : TLC or HPLC at intermediate steps to ensure completion (e.g., Rf = 0.5 in 7:3 hexane/EtOAc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.